molecular formula C5H13N3O2S3 B12690794 Diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate CAS No. 84332-90-1

Diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate

Katalognummer: B12690794
CAS-Nummer: 84332-90-1
Molekulargewicht: 243.4 g/mol
InChI-Schlüssel: MUMIZDYQEVJKCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique thiazolidine ring structure, which includes sulfur and nitrogen atoms, enhancing its chemical reactivity and biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate typically involves the reaction of thiazolidine-4-carboxylic acid with carbon disulfide and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various thiazolidine derivatives .

Wissenschaftliche Forschungsanwendungen

Diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.

    Medicine: Research has shown potential anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of diammonium 3-(dithiocarboxylato)thiazolidine-4-carboxylate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, modulating their activity. The dithiocarboxylato group can form strong bonds with metal ions, influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound stands out due to its dual functional groups (thiazolidine and dithiocarboxylato), which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

84332-90-1

Molekularformel

C5H13N3O2S3

Molekulargewicht

243.4 g/mol

IUPAC-Name

diazanium;3-sulfidocarbothioyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C5H7NO2S3.2H3N/c7-4(8)3-1-11-2-6(3)5(9)10;;/h3H,1-2H2,(H,7,8)(H,9,10);2*1H3

InChI-Schlüssel

MUMIZDYQEVJKCS-UHFFFAOYSA-N

Kanonische SMILES

C1C(N(CS1)C(=S)[S-])C(=O)[O-].[NH4+].[NH4+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.